

Diethyl 2-benzoylmalonate CAS number and molecular formula

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Compound of Interest

Compound Name: Diethyl 2-benzoylmalonate

Cat. No.: B086235

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Technical Guide: Diethyl 2-Benzoylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diethyl 2-benzoylmalonate**, a valuable reagent in organic synthesis. This document outlines its chemical identity, and a detailed, peer-reviewed experimental protocol for its preparation.

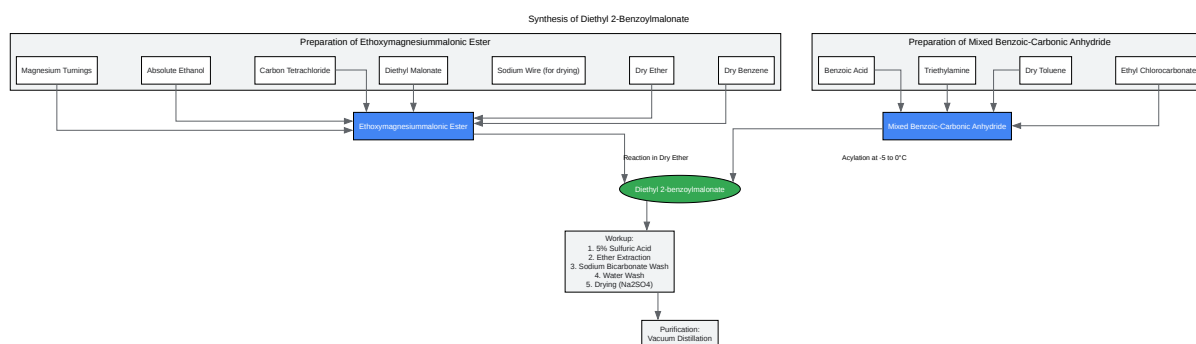
Core Chemical Data

Identifier	Value
Chemical Name	Diethyl 2-benzoylmalonate
CAS Number	6443-71-6
Molecular Formula	C ₁₄ H ₁₆ O ₅
Molecular Weight	264.27 g/mol
Boiling Point	144–149°C at 0.8 mmHg
Refractive Index (n _D ²⁵)	1.5063–1.5066

Synthesis of Diethyl 2-Benzoylmalonate

The following section provides a detailed experimental protocol for the synthesis of **Diethyl 2-benzoylmalonate**, adapted from a well-established method. This procedure involves the acylation of the ethoxymagnesium derivative of diethyl malonate with a mixed benzoic-carbonic anhydride.

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **Diethyl 2-benzoylmalonate**.

Detailed Experimental Protocol

This protocol is divided into three main stages: the preparation of ethoxymagnesiummalonic ester, the preparation of the mixed benzoic-carbonic anhydride, and the final synthesis and purification of diethyl benzoylmalonate.

A. Preparation of Ethoxymagnesiummalonic Ester

- In a 250-mL three-necked flask equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride drying tube, place 5.0 g (0.2 g-atom) of magnesium turnings, 5 mL of absolute ethanol, 0.2 mL of carbon tetrachloride, and 6 mL of a mixture of 32.0 g (0.2 mole) of diethyl malonate and 16 mL of absolute ethanol.
- The reaction should commence within a few minutes and may require occasional cooling. Add the remainder of the diethyl malonate solution at a rate that maintains a vigorous reaction.
- After the reaction mixture has cooled to room temperature, cautiously add 60 mL of ether (dried over sodium wire).
- Once the initial vigorous reaction subsides, gently heat the mixture using a steam bath until most of the magnesium has reacted.
- Remove the ethanol and ether by distillation, first at atmospheric pressure and then under reduced pressure.
- To the resulting partially crystalline product, add 60 mL of dry benzene and remove the solvent again by distillation under atmospheric and then reduced pressure.
- Dissolve the final residue in 60 mL of dry ether for use in the final reaction step.

B. Preparation of Mixed Benzoic-Carbonic Anhydride

- In a 500-mL three-necked flask equipped with a low-temperature thermometer, a sealed stirrer, and a dropping funnel, place a solution of 24.4 g (0.2 mole) of benzoic acid and 20.2 g (0.2 mole) of triethylamine in 200 mL of dry toluene.
- Cool the solution to below 0°C using an ice-salt bath.

- Add 21.7 g (0.2 mole) of ethyl chlorocarbonate at a rate that maintains the temperature at or below 0°C (this should take approximately 25–30 minutes).
- Stir the mixture for an additional 15–25 minutes after the addition is complete.

C. Synthesis of **Diethyl 2-Benzoylmalonate**

- Transfer the ethereal solution of the ethoxymagnesiummalonic ester (from step A.7) to a dropping funnel.
- Add this solution to the mixed anhydride (from step B.4) with stirring, while maintaining the temperature between -5°C and 0°C.
- Allow the reaction mixture to stand overnight, during which it will gradually warm to room temperature.
- Cautiously treat the mixture with 400 mL of 5% sulfuric acid.
- Separate the aqueous layer and extract it once with ether.
- Combine the organic layers and wash them sequentially with dilute sulfuric acid, a concentrated sodium bicarbonate solution (until no more benzoic acid is extracted), and finally with water.
- Dry the organic layer over anhydrous sodium sulfate.
- After filtering off the sodium sulfate, remove the solvent under reduced pressure using a water bath at approximately 50°C.
- Purify the resulting product by distillation through a 30-cm Vigreux column. Collect the fraction boiling at 144–149°C under a pressure of 0.8 mmHg. The expected yield is 35.8–39.4 g (68–75%).

Summary of Quantitative Data

Reactant/Product	Molar Mass (g/mol)	Amount (g)	Amount (mol)	Volume (mL)	Yield (%)
Magnesium Turnings	24.31	5.0	0.2	-	-
Diethyl Malonate	160.17	32.0	0.2	30.2	-
Absolute Ethanol	46.07	-	-	21	-
Benzoic Acid	122.12	24.4	0.2	-	-
Triethylamine	101.19	20.2	0.2	-	-
Ethyl Chlorocarbonate	108.52	21.7	0.2	-	-
Diethyl 2-benzoylmalonate	264.27	35.8–39.4	0.135–0.149	-	68–75

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